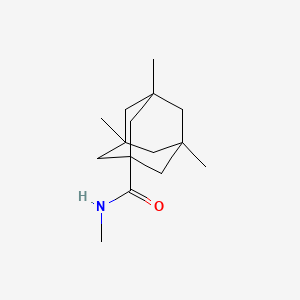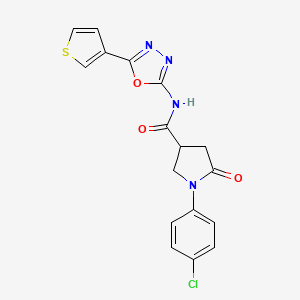![molecular formula C16H17N3OS B2828331 methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 955961-66-7](/img/structure/B2828331.png)
methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiazole ring, and an ether linkage. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and they are known for their wide range of biological activities . Thiazoles are also five-membered rings, but they contain one nitrogen atom and one sulfur atom. They are found in many important drugs and natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of an ether group might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
5-Lipoxygenase Inhibition
Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether derivatives have been studied for their potential as selective and orally potent 5-lipoxygenase inhibitors. These compounds, exemplified by methoxytetrahydropyrans, showed significant inhibition of leukotriene synthesis in various in vitro and ex vivo models, suggesting their potential application in treating inflammatory conditions where leukotrienes play a crucial role (Crawley et al., 1992).
Coordination Complexes for Dye Degradation
Research on coordination complexes involving similar ether-bridged dicarboxylic acids has shown promising results in the photodegradation of methyl violet dye, highlighting the potential application of these complexes in environmental remediation and wastewater treatment processes (Lu et al., 2021).
Antihyperglycemic Agents
Compounds with a similar structural motif have been evaluated for their antihyperglycemic properties in diabetic mouse models. These studies have led to the identification of potent agents that may correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, representing a new class of antidiabetic medications (Kees et al., 1996).
Antimicrobial and Antitumor Activities
Derivatives featuring pyrazolyl-thiazole structures have been synthesized and evaluated for their anti-tumor and antimicrobial activities. These compounds have shown promising results against specific cancer cell lines and microbial strains, indicating their potential as therapeutic agents in oncology and infectious diseases (Gomha et al., 2016).
Herbicidal Activity
Pyrazole phenyl ether herbicides, closely related to the chemical structure , have been studied for their herbicidal activity and mode of action. These compounds have been found to inhibit protoporphyrinogen oxidase, leading to the accumulation of porphyrins and subsequent plant damage. This mechanism of action underlines the potential agricultural applications of such compounds in weed control (Sherman et al., 1991).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-11(2)18-19(12(10)3)16-17-15(9-21-16)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAIYYFGKVSFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)

![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2828253.png)


![2-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2828259.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2828260.png)


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)propanamide](/img/structure/B2828263.png)
![4-[(2-Ethyltriazol-4-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2828264.png)

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2828271.png)
